molecular formula C27H21N5O6S B2881602 ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate CAS No. 536716-78-6

ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

Cat. No.: B2881602
CAS No.: 536716-78-6
M. Wt: 543.55
InChI Key: VXHDFVTUJHEKGT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H21N5O6S and its molecular weight is 543.55. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a complex organic compound that exhibits significant biological activity. This article reviews the compound's pharmacological properties, particularly its antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with various functional groups that contribute to its biological efficacy. The presence of the nitrophenyl group is notable for its potential role in enhancing biological activity through electron-withdrawing effects.

Antimicrobial Activity

Numerous studies have indicated that derivatives of pyrimidine compounds possess substantial antimicrobial properties. For instance, research has shown that certain pyrimidine derivatives exhibit potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus30 µg/mL
Ethyl DerivativeC. albicans25 µg/mL

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related compounds have demonstrated that modifications at specific positions on the pyrimidine ring can lead to enhanced cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Evaluation
A recent study evaluated the cytotoxic effects of ethyl derivatives on HeLa cells, revealing that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent relationship with an IC50 value of 12 µM .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Ethyl 4-(2-Acetamido) BenzoateHeLa12
Ethyl 4-(Nitrophenyl Derivative)MCF-715
Ethyl Thioacetamido CompoundA54910

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, similar compounds have been shown to act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6S/c1-2-38-26(35)16-7-9-17(10-8-16)28-22(33)15-39-27-30-23-20-5-3-4-6-21(20)29-24(23)25(34)31(27)18-11-13-19(14-12-18)32(36)37/h3-14,29H,2,15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHDFVTUJHEKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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